molecular formula C13H18FN3O5 B607388 ETX0282 CAS No. 2209871-83-8

ETX0282

Numéro de catalogue: B607388
Numéro CAS: 2209871-83-8
Poids moléculaire: 315.3014
Clé InChI: OMNVFPBGXYKTDB-UTLUCORTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ETX0282 is an orally bioavailable prodrug of the diazabicyclooctane β-lactamase inhibitor ETX1317. It is designed to combat multidrug-resistant Gram-negative bacterial infections by inhibiting class A, C, and D serine β-lactamases. These enzymes are responsible for a significant portion of antibiotic resistance in bacteria, making this compound a crucial development in the fight against resistant infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ETX0282 is synthesized from the hydroxyurea intermediate 37 through alkylation with intermediates 26 and 27. The active compound ETX1317 is then prepared from 22 by saponification with lithium hydroxide, yielding a 63% conversion rate .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the hydroxyurea intermediate, followed by controlled alkylation and saponification processes. These steps are optimized for high yield and purity, ensuring the compound’s efficacy and safety for clinical use .

Analyse Des Réactions Chimiques

Types of Reactions: ETX0282 undergoes several key reactions, including:

    Hydrolysis: Conversion of the prodrug this compound to the active compound ETX1317.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired transformation.

Major Products:

Applications De Recherche Scientifique

ETX0282 has several significant applications in scientific research:

    Chemistry: Used as a model compound for studying β-lactamase inhibition and resistance mechanisms.

    Biology: Investigated for its effects on bacterial cell wall synthesis and integrity.

    Medicine: Developed as a potential oral therapy for multidrug-resistant and carbapenem-resistant Enterobacterales infections.

    Industry: Utilized in the development of new antibiotics and β-lactamase inhibitors

Mécanisme D'action

ETX0282 exerts its effects by inhibiting class A, C, and D serine β-lactamases. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics, allowing them to target and kill resistant bacteria. The molecular targets include the active sites of the β-lactamases, where this compound forms stable complexes, preventing the enzymes from hydrolyzing the antibiotics .

Comparaison Avec Des Composés Similaires

Uniqueness of ETX0282: this compound stands out due to its oral bioavailability and broad-spectrum activity against multiple classes of β-lactamases. Its prodrug form allows for convenient oral administration, making it a promising candidate for outpatient therapy and reducing the need for intravenous treatments .

Propriétés

Numéro CAS

2209871-83-8

Formule moléculaire

C13H18FN3O5

Poids moléculaire

315.3014

Nom IUPAC

isopropyl (R)-2-(((1R,2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate

InChI

InChI=1S/C13H18FN3O5/c1-6(2)21-12(19)10(14)22-17-9-5-16(13(17)20)8(11(15)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H2,15,18)/t8-,9+,10+/m1/s1

Clé InChI

OMNVFPBGXYKTDB-UTLUCORTSA-N

SMILES

CC(C)OC([C@@H](F)ON1[C@](C2)([H])C(C)=C[C@H](C(N)=O)[N@@]2C1=O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ETX0282;  ETX 0282;  ETX 0282; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETX0282
Reactant of Route 2
ETX0282
Reactant of Route 3
Reactant of Route 3
ETX0282
Reactant of Route 4
Reactant of Route 4
ETX0282
Reactant of Route 5
ETX0282
Reactant of Route 6
ETX0282

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.